molecular formula C11H15ClN4O B2654654 2-(4-Chloropyrazol-1-yl)-N-(2-cyano-3-methylbutan-2-yl)acetamide CAS No. 1385392-40-4

2-(4-Chloropyrazol-1-yl)-N-(2-cyano-3-methylbutan-2-yl)acetamide

Cat. No. B2654654
CAS RN: 1385392-40-4
M. Wt: 254.72
InChI Key: RQNINLAEPHKFIH-UHFFFAOYSA-N
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Description

2-(4-Chloropyrazol-1-yl)-N-(2-cyano-3-methylbutan-2-yl)acetamide, also known as CP-690,550, is a small molecule drug that has been developed as a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. The inhibition of JAK3 by CP-690,550 has been shown to have potential therapeutic applications in a variety of autoimmune diseases and transplant rejection.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and used to construct novel Co(II) and Cu(II) coordination complexes. These complexes were characterized and analyzed for their solid-state structures and antioxidant activities. The study demonstrates the influence of hydrogen bonding on the self-assembly process and highlights the significant antioxidant activity of both the ligands and their complexes (Chkirate et al., 2019).

Antimicrobial and Antitumor Applications

Cyanoacetamides, including derivatives of 2-cyano-N-(4-{[(5-methylisoxazol3-yl)amino]sulfonyl}phenyl)acetamide, have been explored for their potential in synthesizing a variety of heterocycles incorporating sulfamoyl moiety with promising in vitro antibacterial and antifungal activities. This highlights the utility of such compounds in developing new antimicrobial agents (Darwish et al., 2014).

In another study, derivatives of 2-cyano-N-(thiazol-2-yl) acetamide and 2-cyano-N-(oxazol-2-yl) acetamide were synthesized and demonstrated antitumor activity against various cell lines, showcasing the therapeutic potential of these compounds (Albratty et al., 2017).

Fluorescent Probes for Mercury Ion Detection

Research into the reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, produced novel imidazo[1,2-a]pyridine derivatives. Among these, a specific compound demonstrated efficiency as a fluorescent probe for mercury ions, showcasing the application of such compounds in environmental monitoring and safety (Shao et al., 2011).

Ligand-Protein Interactions and Photovoltaic Efficiency

A study focused on benzothiazolinone acetamide analogs explored their vibrational spectra, electronic properties, and ligand-protein interactions. This research demonstrated the compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating their role in developing photovoltaic technologies (Mary et al., 2020).

properties

IUPAC Name

2-(4-chloropyrazol-1-yl)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O/c1-8(2)11(3,7-13)15-10(17)6-16-5-9(12)4-14-16/h4-5,8H,6H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNINLAEPHKFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1C=C(C=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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